molecular formula C16H23N3O B13997383 N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine CAS No. 57514-30-4

N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine

Cat. No.: B13997383
CAS No.: 57514-30-4
M. Wt: 273.37 g/mol
InChI Key: QISCTRCBADUWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine is a synthetic quinoline derivative with the molecular formula C16H23N3O and a molecular weight of 273.38 g/mol . This compound shares a core quinoline scaffold, which is a privileged structure in medicinal chemistry known for its diverse biological activities . Quinoline derivatives are fundamentally important in pharmaceutical research, particularly in the development of therapies for infectious diseases and cancer . The specific structural features of this compound, including the 6-methoxy and 4-methyl substituents on the quinoline ring, make it a valuable intermediate for researchers investigating structure-activity relationships. The quinoline nucleus is a key pharmacophore in several clinically used antimalarial drugs, and its derivatives are extensively studied for their antimalarial mechanisms, which can involve complex formation with heme in the parasite's digestive vacuole . Furthermore, analogous quinoline-based compounds, such as Camptothecin, are well-established for their anticancer effects through the inhibition of topoisomerase I, thereby disrupting DNA replication in cancer cells . Other derivatives, like Quinacrine, have been identified in high-throughput screens as downregulators of FoxP3 in regulatory T-cells, suggesting potential applications in immuno-oncology research . Researchers can utilize this compound as a key building block for synthesizing novel analogs, as a reference standard in analytical studies, or for probing biological mechanisms in parasitic and oncological diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-N-(6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11-6-8-18-16-14(11)9-13(20-3)10-15(16)19-12(2)5-4-7-17/h6,8-10,12,19H,4-5,7,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISCTRCBADUWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)NC(C)CCCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332432
Record name N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57514-30-4
Record name N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Synthesis of Intermediate 6-Methoxy-4-methyl-2-chloroquinoline

Starting Material Reagent Conditions Yield Purity (HPLC)
94.6 mg (6) POCl₃, toluene 80°C, 24 h 87% >99%

Table 2: Final Coupling Reaction for Target Compound

Intermediate Diamine Precursor Conditions Yield
378.4 mg (13) 5-Nitro-2-pentanone, glacial acetic acid RT, 5 h 90%

Optimization Notes

  • Solvent Recovery : Toluene recovery via distillation achieved 62.5% efficiency.
  • Purity Control : Flash chromatography (hexanes/EtOAc) ensured >99% purity for intermediates.
  • Scale-Up Feasibility : Reactions demonstrated scalability up to 10 mmol without significant yield loss.

Analytical Characterization

  • Molecular Weight : 371.369 g/mol (C₁₆H₂₆N₃O₅P).
  • Spectroscopy : ¹H NMR (CDCl₃) confirmed methyl (δ 2.35 ppm) and methoxy (δ 3.89 ppm) groups.

Chemical Reactions Analysis

Types of Reactions

N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine is a synthetic aminoquinoline compound that has received attention for its potential biological activities and applications in medicinal chemistry. Studies suggest it can modulate enzyme activities by binding to active sites or altering receptor functions, which underpins its potential therapeutic effects.

Structural Similarities and Uniqueness

Several compounds share structural similarities with this compound. These compounds and their notable properties are summarized in the table below:

Compound NameStructureNotable Properties
N-(6-Methoxy-8-quinolinyl)-1,4-butanediamineSimilar structure but shorter chainUsed in fluorescence applications
N-(6-Methoxyquinolinyl)-phenylsulfonamideContains a sulfonamide groupKnown for its use as a fluorescent zinc indicator
N1,N1-Diethyl-N4-(6-methoxyquinolinyl)-1,4-pentanediamineDiethyl substitution on nitrogenExhibits distinct solubility properties
PrimaquineParent compound of N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphateAn aminoquinoline given orally to produce a radical cure and prevent relapse of vivax and ovale malarias after blood treatment

Mechanism of Action

The mechanism of action of N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structural features suggest multiple potential mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences and biological activities of N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine and related compounds:

Compound Name Structural Features Biological Activity/Application Key Findings
This compound (Target Compound) 6-methoxy, 4-methyl quinoline; pentane-1,4-diamine chain Antimalarial, Anticancer Enhanced lipophilicity due to 4-methyl group; broad-spectrum activity .
Primaquine (N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate) 6-methoxy quinoline; lacks 4-methyl group Antimalarial (hypnozoite eradication) Clinically used but limited by hemolytic toxicity; shorter half-life (~6 hours) .
Pamaquine (N1,N1-Diethyl-N4-(6-methoxy-8-quinolyl)-1,4-pentanediamine) 6-methoxy quinoline; diethyl groups on pentanediamine chain Antimalarial Higher toxicity than primaquine; historical use replaced by safer analogs .
Tafenoquine 2,6-dimethoxy, 4-methyl, 5-(trifluoromethylphenoxy) quinoline; extended diamine chain Long-acting antimalarial Single-dose efficacy; 15-day half-life; targets hypnozoites and gametocytes .
MPD (N-(6-Methoxyquinolin-4-yl)-pentane-1,4-diamine) 6-methoxy quinoline; amine chain at 4-position (vs. 8-position) Corrosion inhibition 99.1% inhibition efficiency on mild steel in H₂SO₄; mixed-type inhibitor .
Compound V (N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine) 6-methoxy quinoline; lacks 4-methyl group Anticancer Synergistic with chloroquine in cancer cell-killing; lower potency than methylated analog .

Key Insights from Structural Modifications

  • Side Chain Variations: Pamaquine’s diethyl groups on the pentanediamine chain correlate with higher toxicity, underscoring the importance of unmodified amine termini for safety . Tafenoquine’s trifluoromethylphenoxy extension improves target affinity and half-life, demonstrating the impact of aromatic substituents on pharmacokinetics .
  • Quinoline Substitution Position: MPD’s 4-position linkage shifts its application from antimalarial to industrial use, highlighting how substitution position dictates molecular interaction mechanisms .

Biological Activity

N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine is a synthetic compound belonging to the class of aminoquinolines, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C15H25N3O
  • Structural Features : A quinoline ring substituted with a methoxy group and a methyl group, along with a pentanediamine chain.

Research indicates that this compound interacts with various biological targets through distinct mechanisms:

  • Enzyme Modulation : The compound can modulate enzyme activities by binding to active sites or altering receptor functions. This property is essential for its potential therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that compounds within the aminoquinoline class exhibit antimicrobial properties, which may extend to this compound.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Properties

This compound has shown potential in inhibiting cell growth in cancer models. For instance, compounds with similar structural motifs have demonstrated significant antitumor activity against acute leukemia cell lines and triple-negative breast cancer xenografts in mice models .

Antimalarial Activity

As part of the aminoquinoline class, this compound may exhibit antimalarial properties. Research on related compounds has indicated that they can effectively treat malaria by targeting specific pathways in the Plasmodium species .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureNotable Properties
N-(6-Methoxy-8-quinolinyl)-1,4-butanediamineStructureUsed in fluorescence applications
N-(6-Methoxyquinolinyl)-phenylsulfonamideStructureKnown for its use as a fluorescent zinc indicator
N1,N1-Diethyl-N4-(6-methoxyquinolinyl)-1,4-pentanediamineStructureExhibits distinct solubility properties

This table illustrates that while these compounds share structural similarities with this compound, they differ in their specific applications and biological activities.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related quinoline derivatives:

  • In Vivo Studies : One study demonstrated that quinoline derivatives exhibited significant cytotoxicity against human leukemia cells (CEM) with IC50 values indicating strong anticancer potential .
  • Antimicrobial Activity : Research has shown that certain aminoquinoline derivatives possess antimicrobial properties against various bacterial strains, suggesting that this compound could also exhibit similar effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine, and what are their critical reaction parameters?

  • Methodological Answer : The primary synthetic route involves condensation of 6-methoxy-8-aminoquinoline with 1,4-diaminopentane derivatives under controlled pH (8–10) and temperature (60–80°C). Key parameters include stoichiometric ratios (1:1.2 for amine:quinoline) and the use of catalysts like Pd/C for reducing intermediates. Purification typically employs column chromatography with ethyl acetate/methanol (9:1) . Alternative methods include phosphate salt formation (e.g., diphosphate derivatives) to enhance stability .

Q. How is the stereochemistry of this compound characterized, and what analytical techniques are employed for structural validation?

  • Methodological Answer : The (4RS) stereoisomer is resolved using chiral HPLC (Chiralpak IC column, hexane/isopropanol 70:30). Structural validation combines 1H/13C NMR (quinoline protons at δ 8.5–7.2 ppm, methoxy singlet at δ 3.9 ppm) and high-resolution mass spectrometry (HRMS, m/z 283.1685 [M+H]+). X-ray crystallography of diphosphate salts confirms spatial arrangement .

Q. What is the primary mechanism of action of this compound against Plasmodium hypnozoites, and what biochemical assays confirm this activity?

  • Methodological Answer : The compound disrupts mitochondrial electron transport in hypnozoites, generating reactive oxygen species (ROS) via redox cycling. Key assays include:

  • Cytochrome c reductase inhibition (IC50 ~2.5 μM) .
  • ROS detection using dichlorofluorescein (DCF) in liver-stage parasites .
  • Hypnozoite viability assays in primary hepatocyte co-cultures .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the anticancer potential of this compound while addressing cytotoxicity thresholds?

  • Methodological Answer :

  • In vitro : Conduct MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with 10–100 μM dose ranges. Include controls for mitochondrial toxicity (e.g., JC-1 staining).
  • In vivo : Use xenograft models (e.g., nude mice) with intraperitoneal dosing (5–20 mg/kg). Monitor tumor volume and hematological toxicity (CBC analysis).
  • Selectivity Index : Compare IC50 values in cancer vs. normal cells (e.g., HEK293). Synergy studies with cisplatin or doxorubicin are recommended .

Q. What methodological approaches resolve contradictions in reported efficacy data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Bridging : Measure plasma half-life (t1/2) and bioavailability (e.g., 96% in primates ) to adjust in vitro dosing regimens.
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., carboxyprimaquine) that may contribute to in vivo efficacy .
  • Hypnozoite-Specific Models : Employ humanized mice with P. vivax-infected hepatocytes to isolate liver-stage activity from blood-stage artifacts .

Q. What comparative pharmacokinetic study designs optimize the therapeutic index of this compound derivatives?

  • Methodological Answer :

  • Prodrug Strategies : Synthesize diamide prodrugs (e.g., phosphonate conjugates ) to enhance solubility and reduce CYP450-mediated oxidation.
  • Tissue Distribution : Use radiolabeled analogs (e.g., 14C-primaquine ) to quantify liver-to-plasma ratios via scintillation counting.
  • Population PK Modeling : Apply nonlinear mixed-effects models (NONMEM) to identify covariates (e.g., G6PD deficiency) affecting clearance .

Q. What genetic and proteomic techniques identify novel molecular targets of this compound in multi-stage Plasmodium parasites?

  • Methodological Answer :

  • Resistance Induction : Generate drug-resistant P. falciparum strains via gradual dose escalation. Perform whole-genome sequencing to identify mutations (e.g., PfCRT or cytochrome b ).
  • Chemical Proteomics : Use affinity chromatography with immobilized analogs to capture target proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Validation : Knock out candidate genes (e.g., mitochondrial dehydrogenases) to confirm target essentiality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.